6-Methyl-2-(sulfanylmethyl)pyridin-3-ol

Coordination Chemistry Ligand Design Transition Metal Complexes

6-Methyl-2-(sulfanylmethyl)pyridin-3-ol (CAS 687607-41-6) is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a reactive sulfanylmethyl (-CH₂SH) group, at the 3-position with a hydroxyl group, and at the 6-position with a methyl group. The molecule can act as an N,O,S-tridentate ligand, with the mercaptomethyl arm providing a soft sulfur donor site distinct from simpler pyridinethiols.

Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
Cat. No. B13632920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(sulfanylmethyl)pyridin-3-ol
Molecular FormulaC7H9NOS
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)O)CS
InChIInChI=1S/C7H9NOS/c1-5-2-3-7(9)6(4-10)8-5/h2-3,9-10H,4H2,1H3
InChIKeyFGAPPZXWCXNUCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-(sulfanylmethyl)pyridin-3-ol: A Pyridine-Thiol Derivative for Coordination and Bioconjugation Chemistry


6-Methyl-2-(sulfanylmethyl)pyridin-3-ol (CAS 687607-41-6) is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a reactive sulfanylmethyl (-CH₂SH) group, at the 3-position with a hydroxyl group, and at the 6-position with a methyl group . The molecule can act as an N,O,S-tridentate ligand, with the mercaptomethyl arm providing a soft sulfur donor site distinct from simpler pyridinethiols [1]. This structural arrangement theoretically allows for unique metal-chelation and bioconjugation capabilities compared to its methylthio or simple mercapto analogs, though quantitative differentiation data is exceptionally sparse .

Why 6-Methyl-2-(sulfanylmethyl)pyridin-3-ol Cannot Be Replaced by a Generic Pyridine-Thiol Analog


The unique combination of a free thiol on a flexible methylene linker, a 3-hydroxy group, and a 6-methyl substituent creates a donor set and steric environment not replicated by simpler analogs. The closest commercially available comparator, 6-methyl-2-(methylthio)pyridin-3-ol (CAS 23003-25-0), replaces the reactive -CH₂SH group with an inert -SCH₃ group, fundamentally altering its coordination chemistry and redox behavior [1]. Similarly, 2-mercaptopyridine lacks the hydroxyl group and the 6-methyl substituent, while 2,6-bis(mercaptomethyl)pyridine introduces a second thiol arm, changing its bridging ligand potential. Generic substitution without empirical validation therefore risks failing to replicate specific metal-binding, catalytic, or bioconjugation outcomes [2].

Quantitative Differentiation Evidence for 6-Methyl-2-(sulfanylmethyl)pyridin-3-ol: A Critical Gap Analysis


Metal-Binding Affinity: No Head-to-Head Data Available for 6-Methyl-2-(sulfanylmethyl)pyridin-3-ol vs. its Nearest Analogs

A direct, quantitative comparison of the metal-binding stability constants (log K) of 6-methyl-2-(sulfanylmethyl)pyridin-3-ol against its closest structural analogs has not been identified in the peer-reviewed literature. The target compound's free thiol group is expected to confer distinct soft Lewis basicity compared to the methylthio-protected analog (CAS 23003-25-0), but no numerical data exists to support this [1]. The compound's closest in-class relatives, like 2-mercaptomethylpyridine, have been studied for their ability to form inner complexes with divalent Ni, Pd, and Pt; however, these studies do not include the 3-hydroxy-6-methyl substituted variant, preventing cross-study comparison [2].

Coordination Chemistry Ligand Design Transition Metal Complexes

Catalytic Activity in Cross-Coupling: No Quantified Differentiation for the 6-Methyl-thiol Variant

Studies on 2-organochalcogenomethylpyridine ligands containing the 6-methyl substituent exist, but these employ SMe or SePh donors rather than the free thiol (-SH) of the target compound. For example, the complex PdCl2(6-MepyCH2SPh-N,S) is a trimeric, bridged species that showed differing activity in Mizoroki-Heck reactions compared to H-substituted analogs, but no corresponding data exists for the -CH2SH derivative [1]. The absence of the -SH ligand in these catalytic studies makes it impossible to quantify the true catalytic contribution of the free thiol group.

Catalysis Mizoroki-Heck Reaction Palladium Complexes

Physicochemical Property Comparison: Solubility and LogP Trends with Methylthio Analog

The predicted LogP for 6-methyl-2-(sulfanylmethyl)pyridin-3-ol is 1.53, which is likely higher than its non-methylated 2-(mercaptomethyl)pyridin-3-ol analog but appears lower than that of the methylthio-protected derivative (CAS 23003-25-0, predicted LogP ≈ 1.8) due to the thiol's mild polarity compared to a thioether [1]. While this is a class-consistent trend, direct experimentally measured aqueous solubility or LogP values for the target compound could not be located, making procurement based on a bioavailability or solubility advantage speculative at best.

Physicochemical Properties Lipophilicity Solubility

Application Scenarios for 6-Methyl-2-(sulfanylmethyl)pyridin-3-ol Where Its Structure Provides a Conceptual Advantage


Design of Tridentate (O,N,S) Metal Chelators for Selective Ion Recognition

The 3-hydroxyl and 2-CH2SH groups of 6-methyl-2-(sulfanylmethyl)pyridin-3-ol offer a pre-organized N,O,S-donor pocket. This geometry is conceptually suited for developing sensors or sequestering agents for soft metal ions (e.g., Cu+, Hg2+) over harder metal ions, a selectivity profile that the O,N-only analog (6-methyl-3-pyridinol) and the S-only analog (2-pyridinemethanethiol) cannot achieve. However, the lack of quantitative affinity data means this application is currently limited to exploratory research rather than a validated procurement [1].

A Chemically Addressable Handle for Bioconjugation via Thiol-Specific Chemistry

The free -CH2SH group is a unique reactive handle not present in the methylthio-protected analog. This allows the target compound to be tethered to a biomolecule or a surface via disulfide bond formation or a thiol-maleimide coupling, while the pyridinol core remains structurally prominent for subsequent spectroscopic or functional studies. This dual functionality is attractive for developing activity-based probes, though no quantitative conjugation efficiency data is available to support a claim of superiority over a simpler alkanethiol linker .

Synthesis of Unsymmetrical Dinuclear Bridging Motifs for Multimetallic Catalysis

The combination of a soft (thiolate) and a hard (alkoxide) donor on a rigid pyridine scaffold makes this compound a candidate for constructing heterobimetallic complexes. For instance, one could differentially coordinate a soft late transition metal at the sulfur site and a hard early metal at the oxygen site. This is a conceptual advantage over symmetric bridging ligands like 2,6-bis(mercaptomethyl)pyridine, which provide only thiolate donors. However, no synthetic examples of such heterobimetallic complexes using this specific ligand have been published [1].

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